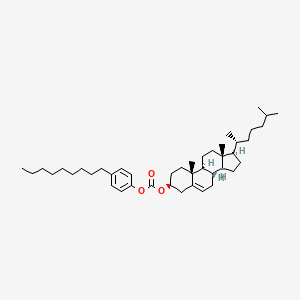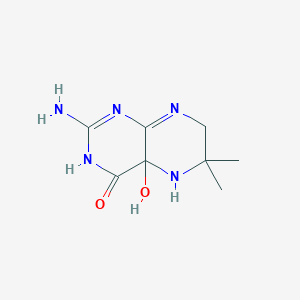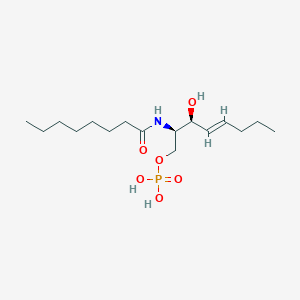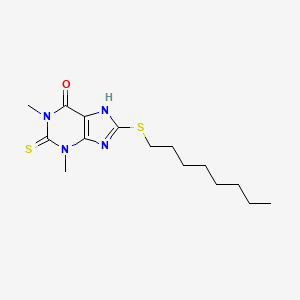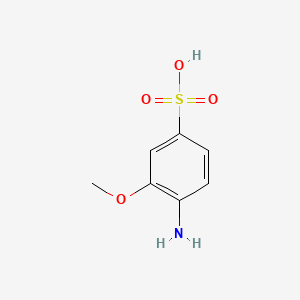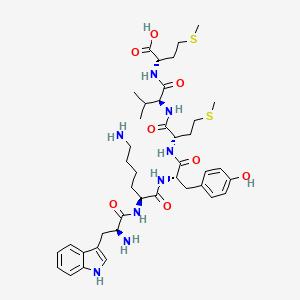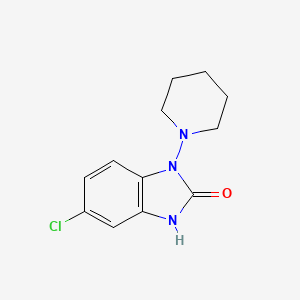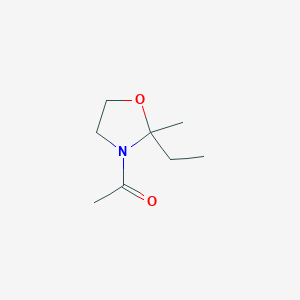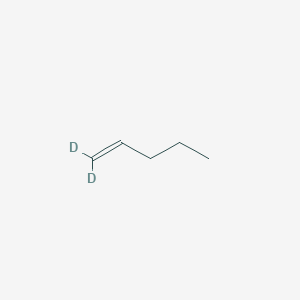![molecular formula C20H15ClN2O4S B13811598 5-Chloro-2-[(3-methoxynaphthalene-2-carbonyl)carbamothioylamino]benzoic acid](/img/structure/B13811598.png)
5-Chloro-2-[(3-methoxynaphthalene-2-carbonyl)carbamothioylamino]benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-2-[(3-methoxynaphthalene-2-carbonyl)carbamothioylamino]benzoic acid is a complex organic compound that features a chloro-substituted benzoic acid core linked to a methoxynaphthalene moiety through a carbamothioylamino linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-[(3-methoxynaphthalene-2-carbonyl)carbamothioylamino]benzoic acid typically involves multiple steps:
Formation of the Methoxynaphthalene Derivative: The starting material, 3-methoxynaphthalene, undergoes acylation to form 3-methoxynaphthalene-2-carbonyl chloride.
Coupling Reaction: The 3-methoxynaphthalene-2-carbonyl chloride is then reacted with 5-chloro-2-aminobenzoic acid in the presence of a base such as triethylamine to form the intermediate 5-chloro-2-[(3-methoxynaphthalene-2-carbonyl)amino]benzoic acid.
Thioamide Formation: The intermediate is further reacted with thiourea under acidic conditions to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding quinones.
Reduction: Reduction of the carbonyl group can yield alcohol derivatives.
Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Amino or thiol-substituted benzoic acid derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 5-chloro-2-[(3-methoxynaphthalene-2-carbonyl)carbamothioylamino]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and molecular targets depend on the specific application and require further research to elucidate.
Comparación Con Compuestos Similares
Similar Compounds
5-Chloro-2-[(3-methoxynaphthalene-2-carbonyl)amino]benzoic acid: Lacks the thioamide group, which may affect its reactivity and biological activity.
5-Chloro-2-[(3-methoxynaphthalene-2-carbonyl)carbamoylamino]benzoic acid: Contains a carbamoyl group instead of a carbamothioyl group, potentially altering its chemical properties and applications.
Uniqueness
The presence of the carbamothioyl group in 5-chloro-2-[(3-methoxynaphthalene-2-carbonyl)carbamothioylamino]benzoic acid imparts unique chemical properties, such as increased reactivity towards nucleophiles and potential for forming stable complexes with metal ions. These properties make it a valuable compound for various scientific and industrial applications.
Propiedades
Fórmula molecular |
C20H15ClN2O4S |
|---|---|
Peso molecular |
414.9 g/mol |
Nombre IUPAC |
5-chloro-2-[(3-methoxynaphthalene-2-carbonyl)carbamothioylamino]benzoic acid |
InChI |
InChI=1S/C20H15ClN2O4S/c1-27-17-9-12-5-3-2-4-11(12)8-15(17)18(24)23-20(28)22-16-7-6-13(21)10-14(16)19(25)26/h2-10H,1H3,(H,25,26)(H2,22,23,24,28) |
Clave InChI |
BBMMRQBNVRGCCO-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC2=CC=CC=C2C=C1C(=O)NC(=S)NC3=C(C=C(C=C3)Cl)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,5-Dichloro-2-[[[(phenylacetyl)amino]thioxomethyl]amino]-benzoic acid](/img/structure/B13811522.png)
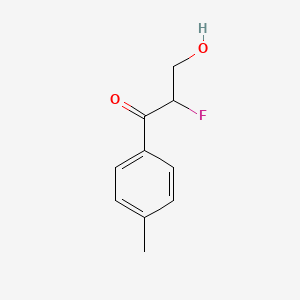
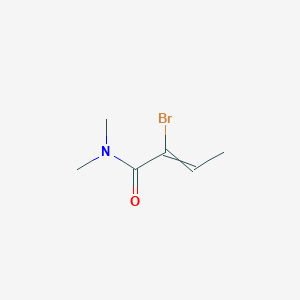
![9H-fluoren-2-amine,n,9-bis[[4-(dimethylamino)phenyl]methylene]-](/img/structure/B13811541.png)
